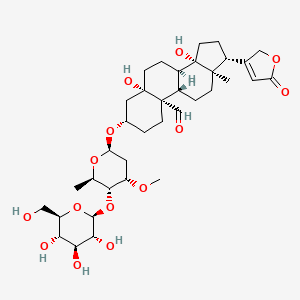
Strophanthin K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strophanthin is a natural product found in Castilla elastica with data available.
A number of different cardioactive glycosides obtained from Strophanthus species. OUABAIN is from S. gratus and CYMARINE from S. kombe. They are used like the digitalis glycosides.
Applications De Recherche Scientifique
Electromagnetic Modulation of Cardiac Glycosides
Research has investigated the modulation of the effects of cardiac glycosides, like strophanthin K, by electromagnetic radiations and alternating magnetic and electric fields. Using isolated frog hearts, these studies have explored the parameters influencing the modulation of this compound's effects (Grechko, 1994), (Grechko, 1996).
Historical Use in Cardiology
Strophanthin has a rich history in cardiology, having been used for cardiac patients as a substitute for digitalis and for the treatment of cardiac failure (McKenzie, 2002).
Inhibition of Virus Growth
This compound, also known as ouabain, has been found to inhibit the growth of enveloped viruses like the HVJ (Sendai virus) in chick embryo cells. This effect is attributed to ouabain's interference with the synthesis of viral macromolecules (Nagai et al., 1972).
Inhibition of Lipid Peroxidation in Myocardial Infarct
Strophanthin has been shown to inhibit lipid peroxidation in cases of ischemic myocardial infarction in rats, suggesting potential therapeutic applications in acute myocardial infarction (Luk'ianova et al., 1982).
Complexing with Ions
This compound forms complexes with calcium, magnesium, and dysprosium ions, indicating its potential involvement in biochemical processes involving these ions (Chekman et al., 1978).
Characterization of this compound
Liquid chromatography-mass spectrometry (LC-MS) has been used for the characterization of this compound, providing insights into its chemical composition and potential applications (Grosa et al., 2005).
Sodium Multi Quantum Spectroscopy in Tissue Culture
The effects of strophanthin-induced inhibition of Na-/K-ATPase in liver cells have been studied using magnetic resonance imaging (MRI) and sodium multi quantum spectroscopy, contributing to our understanding of cellular metabolism and drug effects (Neubauer et al., 2017).
Cardiovascular Effects in Animal Models
Studies have explored the cardiovascular effects of this compound in animal models, including its impact on myocardial function and blood flow, further elucidating its potential therapeutic roles (Chen et al., 1941), (Weinberg & Haley, 1955).
Influence on Myocardial Sulfhydryl Groups
Research has investigated the effect of this compound on sulfhydryl groups in myocardial tissue, providing insights into its biochemical mechanisms and potential therapeutic applications (Saakyan & Kazanchev, 1963).
Hemodynamic Effects in Heart Failure Patients
The hemodynamic effects of this compound have been evaluated in patients with congestive heart failure and coronary artery disease, offering valuable information for its potential use in clinical settings (Di Donato et al., 1981), (Agostoni et al., 1994).
Chrono-inotropic Properties and Oxygen Consumption
Investigations have been conducted on the chrono-inotropic properties of this compound and its impact on oxygen consumption in the myocardium, crucial for understanding its effects on cardiac function (Lemkina, 1994).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Strophanthin K can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Strophanthidin", "Ethyl chloroacetate", "Sodium ethoxide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Strophanthidin is reacted with ethyl chloroacetate in the presence of sodium ethoxide to form ethyl 3-oxo-14β,15β-epoxy-5β-card-20(22)-enolide-14-carboxylate.", "The resulting compound is then hydrolyzed with hydrochloric acid to form 3-oxo-14β,15β-epoxy-5β-card-20(22)-enolide-14-carboxylic acid.", "The carboxylic acid is then converted to its sodium salt by reacting it with sodium hydroxide.", "The sodium salt is then esterified with methanol to form methyl 3-oxo-14β,15β-epoxy-5β-card-20(22)-enolide-14-carboxylate.", "The ester is then acetylated with acetic anhydride and pyridine to form methyl 3-acetoxy-14β,15β-epoxy-5β-card-20(22)-enolide-14-carboxylate.", "The resulting compound is then reacted with chloroform and sodium bicarbonate to form Strophanthin K." ] } | |
Numéro CAS |
560-53-2 |
Formule moléculaire |
C36H54O14 |
Poids moléculaire |
710.8 g/mol |
Nom IUPAC |
(3S,5S,8R,10S,13R,14S,17R)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3/t18?,20-,21+,22?,23+,24?,25+,27?,28+,29-,30+,31?,32-,33+,34-,35-,36-/m0/s1 |
Clé InChI |
FHIREUBIEIPPMC-RVFDZQFKSA-N |
SMILES isomérique |
CC1C(C(CC(O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O |
| 11005-63-3 560-53-2 |
|
Pictogrammes |
Acute Toxic; Health Hazard |
Synonymes |
K-strophanthin-beta Kombetin strophosid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[7,8]fluoreno[2,1-b]quinolizin-5(1H)-one, docosahydro-3,6,6b,8,9-pentahydroxy-9,12,16b-trimethyl-, (3S,4aS,6S,6aS,6bS,8S,8aR,9S,9aS,12S,15aS,15bS,16aS,16bR)-](/img/structure/B1257640.png)
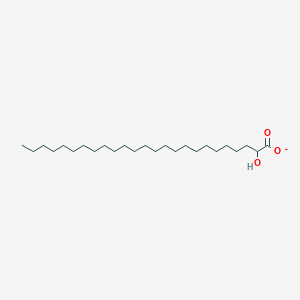
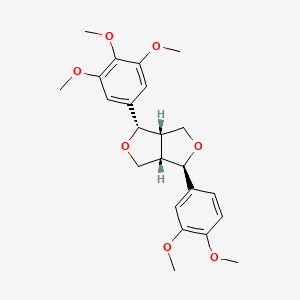
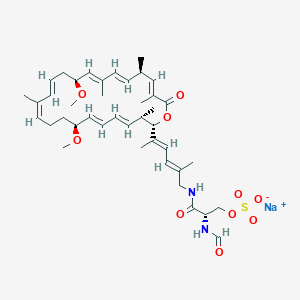

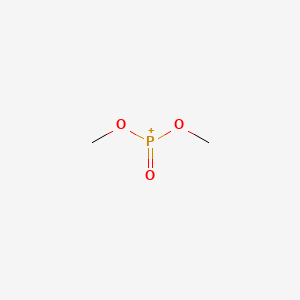


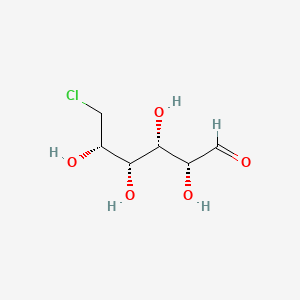
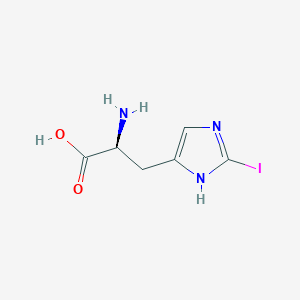
![[(2R,4S,7R,9R,10R,11S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1257658.png)
![3-[(E)-(2-fluorophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1257660.png)
![Acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury](/img/structure/B1257662.png)

